2-[(Tert-butoxycarbonyl)amino]-3-(4-hydroxy-3-iodophenyl)propanoic acid
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Overview
Description
BOC-3-IODO-L-TYROSINE, also known as (2S)-2-[(tert-butoxycarbonyl)amino]-3-(4-hydroxy-3-iodophenyl)propanoic acid, is a derivative of the amino acid tyrosine. This compound is characterized by the presence of an iodine atom at the 3-position of the tyrosine phenyl ring and a tert-butoxycarbonyl (BOC) protecting group on the amino group. It is commonly used in peptide synthesis and various biochemical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of BOC-3-IODO-L-TYROSINE typically involves the iodination of BOC-L-tyrosine. One common method is the use of iodine and a suitable oxidizing agent, such as sodium iodide and hydrogen peroxide, in an aqueous medium. The reaction is carried out under mild conditions to ensure the selective iodination at the 3-position of the tyrosine ring.
Industrial Production Methods
Industrial production of BOC-3-IODO-L-TYROSINE follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the iodination process.
Chemical Reactions Analysis
Types of Reactions
BOC-3-IODO-L-TYROSINE undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as thiols or amines, under appropriate conditions.
Oxidation and Reduction: The phenolic hydroxyl group can undergo oxidation to form quinones, while the iodine atom can be reduced to form deiodinated products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include thiols, amines, and palladium catalysts. Conditions typically involve mild temperatures and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Oxidation and Reduction: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used for oxidation, while reducing agents like sodium borohydride are used for reduction.
Major Products Formed
Substitution Reactions: Products include various substituted tyrosine derivatives, depending on the nucleophile used.
Oxidation and Reduction: Products include quinones and deiodinated tyrosine derivatives.
Scientific Research Applications
BOC-3-IODO-L-TYROSINE has a wide range of applications in scientific research:
Mechanism of Action
BOC-3-IODO-L-TYROSINE exerts its effects primarily through its incorporation into peptides and proteins. The iodine atom can participate in various biochemical interactions, including hydrogen bonding and halogen bonding, which can influence the structure and function of the resulting peptides. The BOC protecting group ensures that the amino group remains protected during peptide synthesis, allowing for selective reactions at other functional groups .
Comparison with Similar Compounds
Similar Compounds
3-IODO-L-TYROSINE: Similar to BOC-3-IODO-L-TYROSINE but lacks the BOC protecting group.
L-TYROSINE: The parent compound without any modifications.
3,5-DIIODO-L-TYROSINE: Contains two iodine atoms on the tyrosine ring.
Uniqueness
BOC-3-IODO-L-TYROSINE is unique due to the presence of both the iodine atom and the BOC protecting group. This combination allows for selective reactions and incorporation into peptides, making it a valuable tool in peptide synthesis and biochemical research .
Properties
IUPAC Name |
3-(4-hydroxy-3-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18INO5/c1-14(2,3)21-13(20)16-10(12(18)19)7-8-4-5-11(17)9(15)6-8/h4-6,10,17H,7H2,1-3H3,(H,16,20)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQTPRGZNDPHKOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC(=C(C=C1)O)I)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18INO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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